

Mass Spectrometry of Methyl 6-oxohexanoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl 6-oxohexanoate

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This technical guide provides a comprehensive overview of the mass spectrometric analysis of **Methyl 6-oxohexanoate**, a bifunctional organic compound containing both a methyl ester and an aldehyde group. This document details the predicted electron ionization (EI) fragmentation pathways, presents key mass spectral data in a structured format, and outlines a robust experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction to Methyl 6-oxohexanoate and its Mass Spectrometric Behavior

Methyl 6-oxohexanoate (C₇H₁₂O₃, Molecular Weight: 144.17 g/mol) is a molecule of interest in various chemical and biological studies due to its dual reactivity.^{[1][2][3][4]} Understanding its behavior under mass spectrometric conditions is crucial for its accurate identification and quantification in complex matrices. The presence of both a methyl ester and an aldehyde functionality dictates a unique fragmentation pattern under electron ionization, influenced by the characteristic fragmentation mechanisms of each functional group.

The fragmentation of aliphatic aldehydes and ketones primarily proceeds through α -cleavage, inductive cleavage, and McLafferty rearrangement.^[5] Similarly, methyl esters are known to undergo characteristic fragmentations, including a prominent McLafferty rearrangement leading to an ion at m/z 74, and α -cleavage at the carbonyl group.

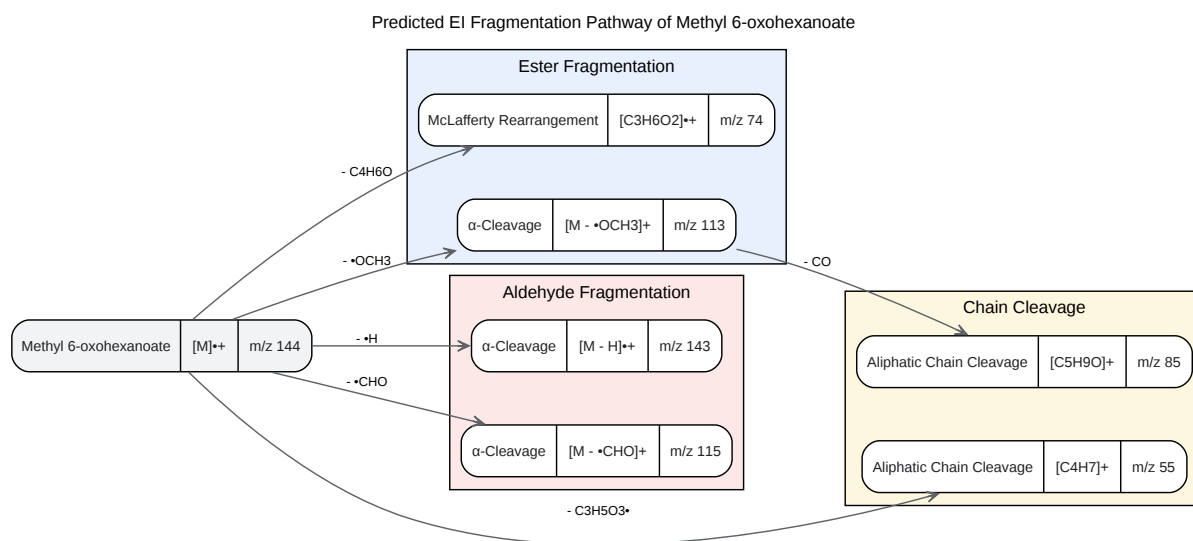
Predicted Electron Ionization (EI) Fragmentation Pathway

While an experimental mass spectrum for **Methyl 6-oxohexanoate** is not readily available in public databases, a plausible fragmentation pathway can be predicted based on established principles of mass spectrometry. The molecular ion, $[M]^{\bullet+}$, will be formed upon electron impact, and subsequent fragmentations will be driven by the presence of the two carbonyl groups and the aliphatic chain.

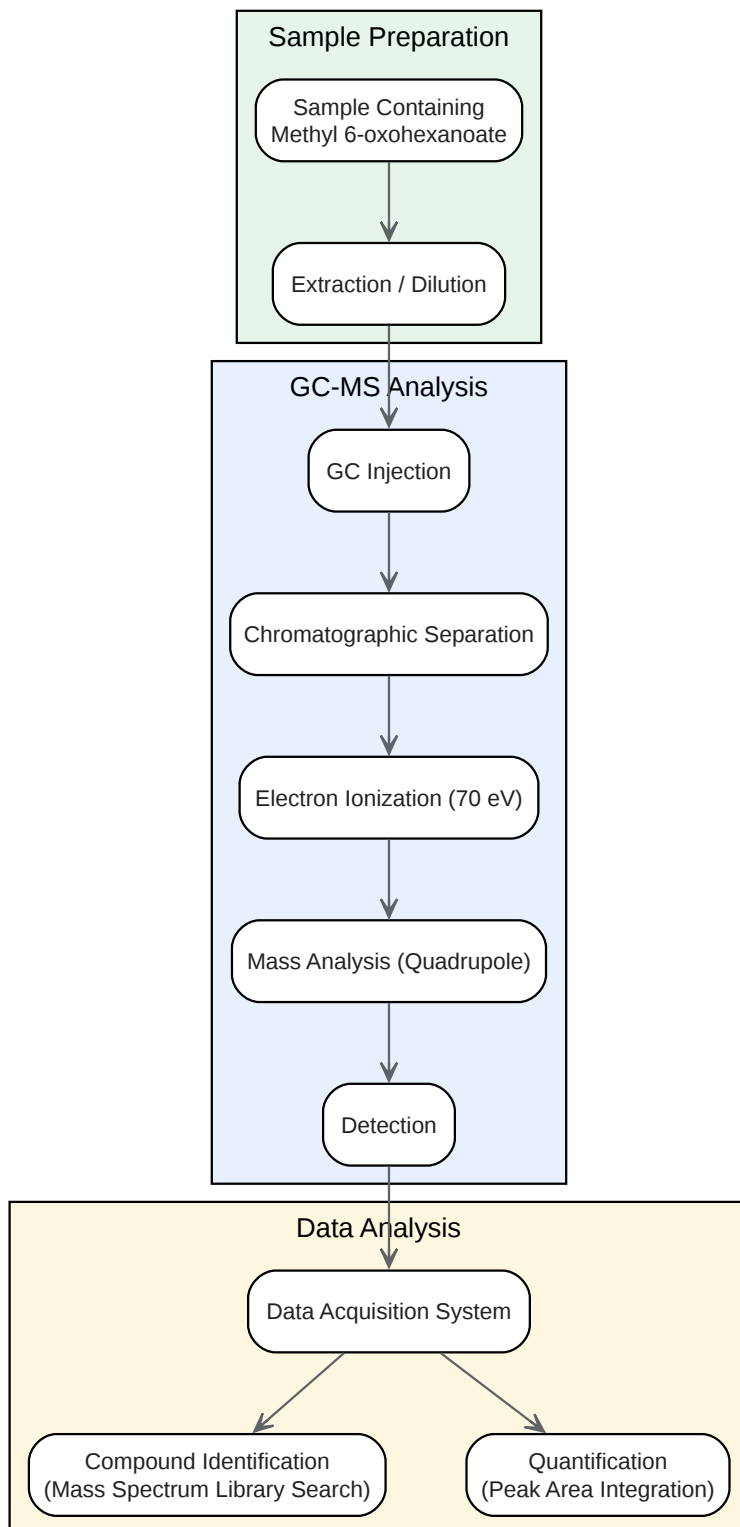
The key predicted fragmentation mechanisms include:

- **McLafferty Rearrangement (Ester):** A characteristic rearrangement of the methyl ester group involving the transfer of a gamma-hydrogen, leading to the formation of a prominent radical cation at m/z 74.
- **Alpha-Cleavage (Aldehyde):** Cleavage of the bond adjacent to the aldehyde carbonyl group, resulting in the loss of a hydrogen atom ($M-1$) or a formyl radical ($M-29$).
- **Alpha-Cleavage (Ester):** Cleavage of the bond adjacent to the ester carbonyl group, which can lead to the loss of the methoxy group ($\bullet OCH_3$, $M-31$) or the alkyl chain.
- **Inductive Cleavage:** Fragmentation driven by the electron-withdrawing nature of the carbonyl groups, leading to the formation of various acylium and alkyl cations.

These predicted fragmentation pathways are illustrated in the following diagram:



General GC-MS Experimental Workflow

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